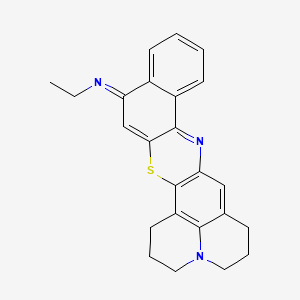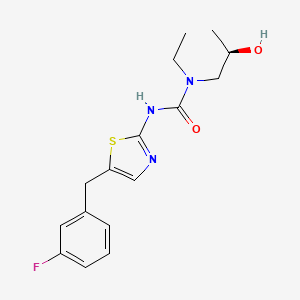
Beta-Zearalenol-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Zearalenol-d4 (Major) is a stable isotope-labeled compound, specifically a deuterium-labeled derivative of Beta-Zearalenol. It is a mycotoxin produced by Fusarium species, which are fungi commonly found in crops. This compound is used as a reference material in various scientific studies, particularly in the fields of food safety, environmental testing, and mycotoxin research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Zearalenol-d4 (Major) involves the incorporation of deuterium atoms into the Beta-Zearalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Beta-Zearalenol-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is designed to ensure high purity and consistency of the final product, which is essential for its use as a reference material in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Zearalenol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Beta-Zearalenol-d4 can lead to the formation of Beta-Zearalenone-d4, while reduction can yield various deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Beta-Zearalenol-d4 (Major) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Beta-Zearalenol in various samples.
Biology: Employed in studies investigating the metabolism and toxicokinetics of mycotoxins in biological systems.
Medicine: Used in research on the effects of mycotoxins on human and animal health, particularly in relation to endocrine disruption and reproductive toxicity.
Industry: Applied in food safety testing to detect and quantify mycotoxin contamination in food and feed products
Wirkmechanismus
Beta-Zearalenol-d4 (Major) exerts its effects primarily through its interaction with estrogen receptors. As a xenoestrogen, it mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including reproductive disorders and potential carcinogenicity. The molecular targets and pathways involved include the estrogen receptor signaling pathway and related downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Zearalenol: Another metabolite of Zearalenone, with similar estrogenic activity.
Zearalenone: The parent compound from which Beta-Zearalenol is derived, also a mycotoxin with estrogenic effects.
Zearalanone: A reduced form of Zearalenone, with similar biological activity.
Uniqueness
Beta-Zearalenol-d4 (Major) is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical studies. The deuterium labeling allows for precise quantification and tracking in various analytical techniques, providing a reliable tool for scientific research .
Eigenschaften
Molekularformel |
C18H24O5 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(4S,8S,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1/i8D2,9D2 |
InChI-Schlüssel |
FPQFYIAXQDXNOR-ASPIKICLSA-N |
Isomerische SMILES |
[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@H]1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



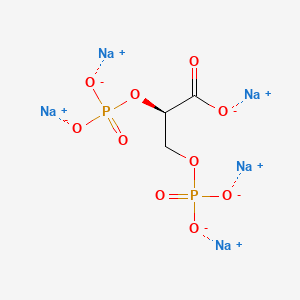
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
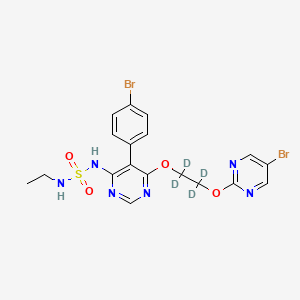


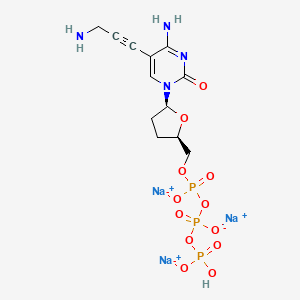
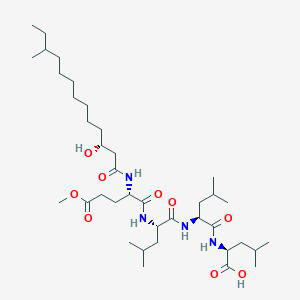
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
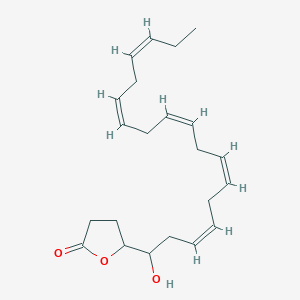
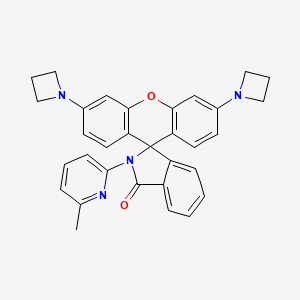
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
